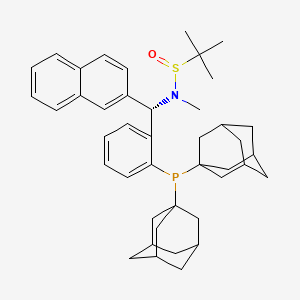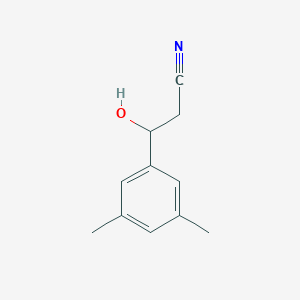
(R)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound is primarily used for research purposes and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride typically involves the reaction of ®-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for ®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: These compounds share a similar pyrrolidine ring structure and exhibit various biological activities.
Pyrrolidinone Derivatives: These are also structurally related and have diverse applications in medicinal chemistry.
Uniqueness
®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of the methyl group on the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
CAS No. |
2719368-00-8 |
|---|---|
Molecular Formula |
C6H16Cl2N2 |
Molecular Weight |
187.11 g/mol |
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8-3-2-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1 |
InChI Key |
SCEQCOWFIDBNQG-QYCVXMPOSA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)CN.Cl.Cl |
Canonical SMILES |
CN1CCC(C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)






![1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone](/img/structure/B13651384.png)

![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)

![4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B13651432.png)
![18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13651433.png)

